![molecular formula C14H25NOSi B14448887 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine CAS No. 78675-99-7](/img/structure/B14448887.png)
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine is a chemical compound with a complex structure that includes a pyrrolidine ring, a cyclopentene ring, and a trimethylsilyl group
Métodos De Preparación
The synthesis of 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine typically involves multiple steps, including the formation of the cyclopentene ring and the introduction of the trimethylsilyl group. One common synthetic route involves the reaction of cyclopentadiene with a suitable reagent to form the cyclopentene ring, followed by the addition of the trimethylsilyl group using trimethylsilyl chloride under specific reaction conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, where new atoms or groups are added to the molecule. This can be achieved using reagents like hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopentene and pyrrolidine rings provide structural rigidity, enabling the compound to fit into specific binding sites on target molecules.
Comparación Con Compuestos Similares
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine can be compared with similar compounds such as:
1-Phenyl (trimethylsiloxy)ethylene: This compound also contains a trimethylsilyl group and is used in similar applications but has a different core structure.
1-(Trimethylsiloxy)cyclohexene: Another compound with a trimethylsilyl group, but with a cyclohexene ring instead of a cyclopentene ring.
Acetophenone enol trimethylsilyl ether: This compound has a similar functional group but differs in its overall structure and applications.
Propiedades
Número CAS |
78675-99-7 |
|---|---|
Fórmula molecular |
C14H25NOSi |
Peso molecular |
251.44 g/mol |
Nombre IUPAC |
trimethyl-[1-(2-pyrrolidin-1-ylcyclopenten-1-yl)ethenoxy]silane |
InChI |
InChI=1S/C14H25NOSi/c1-12(16-17(2,3)4)13-8-7-9-14(13)15-10-5-6-11-15/h1,5-11H2,2-4H3 |
Clave InChI |
GKGXPSWAANPHII-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=C(CCC1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

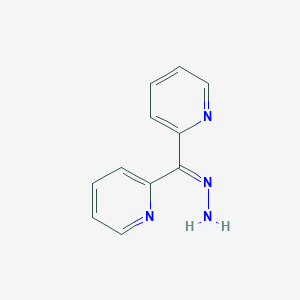

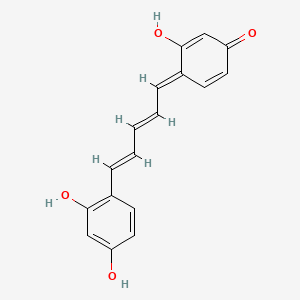

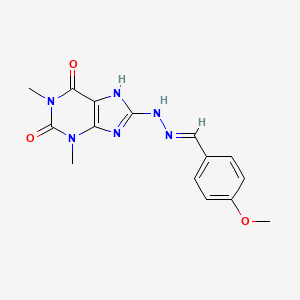

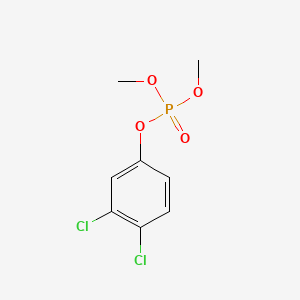
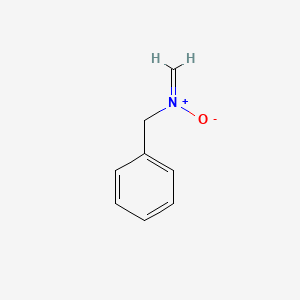
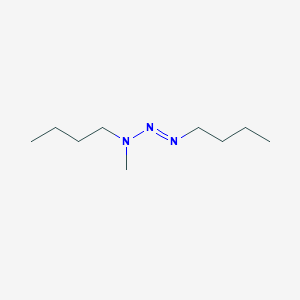
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
